molecular formula C19H13ClN2OS B3839445 (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B3839445
M. Wt: 352.8 g/mol
InChI Key: AEOLBLGHLOCTTN-OQLLNIDSSA-N
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Description

(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The specific steps may include:

    Formation of the thiazole ring: This can be achieved by reacting 4-(4-methoxyphenyl)thioamide with an appropriate halogenated compound under basic conditions.

    Knoevenagel condensation: The thiazole derivative is then reacted with 3-chlorobenzaldehyde and malononitrile in the presence of a base such as piperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-chlorophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile: Lacks the (2E) configuration.

    3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enoic acid: Contains a carboxylic acid group instead of a nitrile.

    3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enamine: Contains an amine group instead of a nitrile.

Uniqueness

The unique combination of the (2E) configuration, the thiazole ring, and the nitrile group in (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOLBLGHLOCTTN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

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